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  • Product: 2-Iodo-4,4-dimethylcyclohex-2-enone
  • CAS: 157952-85-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodo-4,4-dimethylcyclohex-2-enone

This guide provides a detailed analysis and expert prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-4,4-dimethylcyclohex-2-enone. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis and expert prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-4,4-dimethylcyclohex-2-enone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and related α-haloenone compounds.

Introduction: The Structural Significance of α-Iodoenones

2-Iodo-4,4-dimethylcyclohex-2-enone is a member of the α,β-unsaturated carbonyl family, a class of compounds of significant interest in organic synthesis due to their versatile reactivity. The introduction of an iodine atom at the α-position of the enone system creates a unique electronic environment, influencing the molecule's stability, reactivity, and spectroscopic properties. NMR spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure. This guide will deconstruct the expected ¹H and ¹³C NMR spectra, providing a rationale for the chemical shift assignments based on established principles and comparative data from the parent compound, 4,4-dimethylcyclohex-2-enone.

Foundational Analysis: The NMR Spectrum of 4,4-Dimethylcyclohex-2-enone

To accurately predict the spectrum of the target molecule, we must first understand its unsubstituted precursor. The experimental NMR data for 4,4-dimethylcyclohex-2-enone serves as our baseline.[1][2]

Molecular Structure and Numbering

Caption: Structure of 4,4-dimethylcyclohex-2-enone with standard numbering.

Experimental Data Summary

The reported chemical shifts for 4,4-dimethylcyclohex-2-enone are summarized below.

Table 1: Experimental NMR Data for 4,4-Dimethylcyclohex-2-enone [2]

¹H NMR Assignment Chemical Shift (δ, ppm) Multiplicity ¹³C NMR Assignment Chemical Shift (δ, ppm)
H-2Vinylic~6.66dC-1Carbonyl (C=O)~199.6
H-3Vinylic~5.84dC-2Vinylic~159.9
H-5 (2H)Allylic~2.46tC-3Vinylic~126.9
H-6 (2H)Aliphatic~1.87tC-4Quaternary~36.1
H-7, H-8 (6H)Methyl~1.17sC-5Allylic~34.4
C-6Aliphatic~32.8
C-7, C-8Methyl~27.7

Predictive Analysis: ¹H and ¹³C NMR of 2-Iodo-4,4-dimethylcyclohex-2-enone

The introduction of an iodine atom at the C-2 position dramatically alters the electronic and magnetic environment of the molecule. The following sections predict the resulting chemical shifts, explaining the underlying physical principles.

Molecular Structure and Key Influences

Caption: Structure of 2-iodo-4,4-dimethylcyclohex-2-enone.

Predicted ¹H NMR Spectrum

The substitution of hydrogen with iodine at C-2 removes the H-2 signal and influences the remaining protons through several mechanisms, including inductive effects, magnetic anisotropy, and through-space interactions.[3][4]

  • H-3 (Vinylic Proton): This is the most significantly affected proton. In the parent enone, H-3 is at ~5.84 ppm. The iodine at C-2 will exert a strong deshielding effect. This arises from the magnetic anisotropy of the C-I bond and the inductive effect of the halogen. A substantial downfield shift is expected. Predicted Shift: 7.0 - 7.5 ppm . This signal will appear as a triplet due to coupling with the two adjacent H-5 protons.

  • H-5 (Allylic Protons): These protons, adjacent to the double bond, are at ~2.46 ppm in the parent compound. The influence of the iodine is transmitted through the π-system. A moderate downfield shift is anticipated due to the altered electron density of the double bond. Predicted Shift: 2.6 - 2.8 ppm .

  • H-6 (Aliphatic Protons): These protons are relatively remote from the site of substitution. While minor long-range electronic effects may be present, their chemical shift is expected to be largely unperturbed. Predicted Shift: ~1.9 ppm .

  • H-7, H-8 (Methyl Protons): The gem-dimethyl group is also distant from the iodine. Its chemical environment remains largely unchanged. A singlet is expected. Predicted Shift: ~1.2 ppm .

Predicted ¹³C NMR Spectrum

The substitution of a proton with a large, polarizable iodine atom has profound and distinct effects on the carbon chemical shifts.

  • C-1 (Carbonyl Carbon): The carbonyl carbon at ~199.6 ppm in the parent compound will be slightly shielded. The iodine reduces the electron-withdrawing effect of the C-2 carbon on the carbonyl group compared to a vinylic proton. Predicted Shift: 195 - 198 ppm .

  • C-2 (Iodo-substituted Carbon): This carbon is subject to the "heavy atom effect".[5][6] The large electron cloud of the iodine atom induces a local magnetic field that strongly shields the attached carbon nucleus. This effect is dominant and results in a dramatic upfield (shielding) shift compared to its position in the parent enone (~159.9 ppm). Predicted Shift: 95 - 105 ppm .

  • C-3 (Vinylic Carbon): In contrast to C-2, the C-3 carbon will be deshielded. The removal of the H-2 proton and the addition of the more electronegative iodine at C-2 withdraws electron density from C-3, causing a downfield shift from its original position of ~126.9 ppm. Predicted Shift: 135 - 145 ppm .

  • C-4 (Quaternary Carbon): The chemical shift of the quaternary carbon is not expected to change significantly. Predicted Shift: ~36 ppm .

  • C-5 and C-6 (Methylene Carbons): Similar to the attached protons, these carbons are not expected to experience a major shift. Predicted Shift: C-5 at ~34 ppm and C-6 at ~33 ppm .

  • C-7, C-8 (Methyl Carbons): The remote methyl groups will be largely unaffected. Predicted Shift: ~28 ppm .

Summary of Predicted Data and Key Spectroscopic Principles

The analysis hinges on well-established principles of NMR spectroscopy. The diagram below illustrates the interplay of the dominant electronic and magnetic effects.

G cluster_effects Key Spectroscopic Effects cluster_nuclei Affected Nuclei Anisotropy Magnetic Anisotropy (C=C, C=O, C-I bonds) H3 H-3 (Vinylic Proton) Anisotropy->H3 Deshielding Inductive Inductive Effect (Electronegativity) Inductive->H3 Deshielding C3 C-3 (Vinylic Carbon) Inductive->C3 Deshielding HeavyAtom Heavy Atom Effect (Iodine on C-2) C2 C-2 (Ipsocarbon) HeavyAtom->C2 Strong Shielding

Caption: Dominant effects influencing the NMR chemical shifts in 2-iodo-4,4-dimethylcyclohex-2-enone.

Table 2: Predicted NMR Data for 2-Iodo-4,4-dimethylcyclohex-2-enone

¹H NMR Assignment Predicted Shift (δ, ppm) ¹³C NMR Assignment Predicted Shift (δ, ppm)
H-3Vinylic7.0 - 7.5C-1Carbonyl (C=O)195 - 198
H-5 (2H)Allylic2.6 - 2.8C-2Iodo-vinylic95 - 105
H-6 (2H)Aliphatic~1.9C-3Vinylic135 - 145
H-7, H-8 (6H)Methyl~1.2C-4Quaternary~36
C-5Allylic~34
C-6Aliphatic~33
C-7, C-8Methyl~28

Self-Validating Experimental Protocol

To confirm these predictions and achieve unambiguous assignments, a specific set of NMR experiments is required. This protocol is designed to be a self-validating system.

Workflow for Structural Verification

G prep Sample Preparation Dissolve ~10-20 mg in 0.6 mL CDCl3 Add TMS as internal standard oneD oneD prep->oneD Step 1 twoD 2D NMR Acquisition ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC oneD->twoD Step 2 assign Data Analysis & Assignment Correlate all signals Confirm structure twoD->assign Step 3

Caption: Recommended experimental workflow for NMR analysis.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound.

    • Dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • 1D NMR Spectroscopy (e.g., 400 MHz Spectrometer):

    • ¹H NMR: Acquire a standard proton spectrum. This will provide the initial chemical shifts and coupling patterns.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show the number of unique carbon environments.

    • DEPT-135: This experiment is crucial for differentiating carbon types. It will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O) will be absent.

  • 2D NMR Spectroscopy (for Unambiguous Assignment):

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled. A cross-peak between H-3 and H-5 will definitively confirm their connectivity.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It will link the signals of H-3, H-5, H-6, and the methyl protons to their corresponding carbon signals.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and confirming the overall carbon skeleton. Key correlations to look for include:

      • H-3 to C-1, C-2, C-4, and C-5.

      • H-5 to C-3, C-4, and C-6.

      • Methyl protons (H-7, H-8) to C-3, C-4, and C-5.

      • H-6 to C-1 and C-4. The network of these long-range correlations provides irrefutable proof of the assigned structure.

Conclusion

While a direct experimental spectrum for 2-iodo-4,4-dimethylcyclohex-2-enone is not publicly cataloged, a robust and accurate prediction of its ¹H and ¹³C NMR chemical shifts can be made through a systematic analysis of the parent enone and the application of fundamental spectroscopic principles. The dominant influences are the strong shielding "heavy atom effect" of iodine on the ipso-carbon (C-2) and the corresponding deshielding of the adjacent vinylic proton (H-3) and carbon (C-3). The detailed experimental protocol provided herein offers a clear and self-validating pathway for any researcher to acquire and definitively assign the NMR spectra of this valuable synthetic intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136839, 4,4-Dimethylcyclohex-2-enone." PubChem, [Link]. Accessed March 2024.[1]

  • Baranac-Stojanović, M. "Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules." ResearchGate, [Link]. Accessed March 2024.[6]

  • Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts." University of Wisconsin-Madison, [Link]. Accessed March 2024.[7]

  • Bagno, A., & Saielli, G. "Predicting 13C NMR Spectra by DFT Calculations." The Journal of Physical Chemistry A, 2003, 107(44), 9578–9587. [Link]]

  • Di Vaira, M., & Stoppioni, P. "New insight into the anisotropic effects in solution-state NMR spectroscopy." RSC Publishing, [Link]. Accessed March 2024.[3]

  • Abraham, R. J., et al. "The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Europe, vol. 14, no. 1, 2002, pp. 10-17. [Link]]

Sources

Exploratory

Mechanism and Methodologies for the α-Iodination of 4,4-Dimethylcyclohex-2-enone: A Technical Guide

Executive Summary The synthesis of α-iodo-α,β-unsaturated ketones represents a critical transformation in modern organic chemistry. These compounds serve as highly valuable vicinal dielectrophiles and versatile precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of α-iodo-α,β-unsaturated ketones represents a critical transformation in modern organic chemistry. These compounds serve as highly valuable vicinal dielectrophiles and versatile precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) in the development of complex pharmaceuticals and natural products [1]. This whitepaper provides an in-depth mechanistic analysis and standardized experimental protocols for the α-iodination of 4,4-dimethylcyclohex-2-enone , a uniquely challenging substrate due to its specific steric environment.

Introduction & Synthetic Significance

The direct α-iodination of cyclic enones bypasses the need for multi-step, atom-inefficient enol silane formations. However, 4,4-dimethylcyclohex-2-enone presents a distinct kinetic challenge: the gem-dimethyl group at the C4 position creates significant steric hindrance adjacent to the β-carbon (C3). Because many direct halogenation methods rely on initial nucleophilic attack at the β-position, this steric bulk can impede reaction rates. Designing a successful iodination workflow requires a deep understanding of the underlying causality—specifically, how to balance nucleophilic catalysis with the thermodynamic driving force of elimination.

Mechanistic Elucidation: The Core Pathways

Two primary mechanistic paradigms dominate the direct α-iodination of sterically hindered cyclic enones. Both methods avoid the degradation of the alkene bond, but they operate via fundamentally different catalytic cycles.

The Organocatalytic Conjugate Addition-Elimination Pathway

Originally pioneered by Johnson using iodine and pyridine [2], and later optimized using 4-dimethylaminopyridine (DMAP) [3], this pathway operates via a Morita-Baylis-Hillman (MBH) type mechanism.

  • Conjugate Addition : The nucleophilic amine (DMAP) attacks the sterically hindered β-carbon (C3) of 4,4-dimethylcyclohex-2-enone. The strong nucleophilicity of DMAP overcomes the C4 steric bulk, forming a reactive zwitterionic aza-enolate intermediate.

  • Electrophilic Trapping : The enolate shifts electron density to the α-carbon (C2), which becomes highly nucleophilic and attacks molecular iodine (I₂), forming an α-iodo-β-ammonium intermediate.

  • Elimination : An E1cB-like anti-elimination of the amine and the α-proton regenerates the α,β-unsaturated system, yielding 2-iodo-4,4-dimethylcyclohex-2-enone. A terminal base (e.g., K₂CO₃) is required to sequester the generated hydrogen iodide (HI), driving the equilibrium forward and preventing acid-catalyzed ketalization or double-bond isomerization.

Mechanism A 4,4-Dimethylcyclohex-2-enone (Substrate) B Zwitterionic Aza-Enolate (β-Ammonium Enolate) A->B + Pyridine/DMAP (Conjugate Addition) C α-Iodo-β-Ammonium Intermediate B->C + I2 (Electrophilic Attack) D 2-Iodo-4,4-dimethylcyclohex-2-enone (Product) C->D - Pyridine/DMAP, - HI (E1cB Elimination)

Organocatalytic mechanism of α-iodination via conjugate addition-elimination.

The Metal-Oxide Promoted Enolization Pathway

A highly efficient, modern alternative utilizes Copper(II) oxide (CuO) and I₂ in alcoholic solvents [1]. Rather than relying on conjugate addition, CuO acts synergistically as a mild base and a Lewis acid. It promotes the direct enolization of the enone, stabilizing the reactive enol intermediate via π-π interactions and coordination. Subsequent electrophilic attack by I₂ yields the α-iodo product, while CuO sequesters the HI byproduct to form CuI₂ and water. This method is highly advantageous for substrates that are sensitive to strong nucleophiles.

Experimental Methodologies

To ensure reproducibility, safety, and high yields, the following protocols are designed as self-validating systems. The visual decolorization during the thiosulfate quenching step serves as a reliable internal indicator of successful reaction termination.

Protocol A: DMAP-Catalyzed α-Iodination (Aqueous/Organic Biphasic System)

Rationale: Utilizing a biphasic THF/H₂O system ensures the solubility of both the lipophilic enone and the inorganic base. DMAP serves as a highly efficient phase-transfer organocatalyst.

Step-by-Step Procedure :

  • Preparation : In a 100 mL round-bottom flask, dissolve 4,4-dimethylcyclohex-2-enone (10.0 mmol) and DMAP (2.0 mmol, 20 mol%) in THF (20 mL). Add an aqueous solution of K₂CO₃ (12.0 mmol dissolved in 20 mL H₂O).

  • Halogenation : Cool the biphasic mixture to 0 °C using an ice bath. Add molecular iodine (15.0 mmol) portion-wise over 15 minutes to safely control the exothermic nature of the initial halogen complexation.

  • Reaction : Remove the ice bath and stir vigorously at room temperature for 4–5 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2).

  • Quenching : Once complete, add saturated aqueous Na₂S₂O₃ (20 mL) dropwise. Causality: Thiosulfate rapidly reduces unreacted electrophilic I₂ to water-soluble iodide (I⁻). The reaction is self-validating; continue addition until the dark brown iodine color completely dissipates to a pale yellow or colorless solution, ensuring no residual oxidants remain to cause side reactions during workup.

  • Purification : Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 2-iodo-4,4-dimethylcyclohex-2-enone.

Workflow Step1 1. Preparation Dissolve enone in solvent Add base/catalyst Step2 2. Halogenation Dropwise addition of I2 Stir at target temp Step1->Step2 Step3 3. Quenching Add aq. Na2S2O3 Neutralize excess I2 Step2->Step3 Step4 4. Purification Extraction & Washing Column Chromatography Step3->Step4

Standard experimental workflow for the α-iodination of cyclic enones.

Protocol B: CuO/I₂ Mediated α-Iodination

Rationale: Isopropanol (i-PrOH) is selected as the solvent because its hydrogen-bonding capabilities stabilize the transition state of the CuO-enol complex, significantly accelerating the reaction kinetics [1].

Step-by-Step Procedure :

  • Suspend 4,4-dimethylcyclohex-2-enone (10.0 mmol), finely powdered CuO (10.0 mmol), and I₂ (12.0 mmol) in isopropanol (30 mL).

  • Heat the mixture to reflux (80 °C) while stirring vigorously for 3 hours.

  • Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble copper salts.

  • Quench the filtrate with sat. aq. Na₂S₂O₃ until colorless, then extract and purify as described in Protocol A.

Quantitative Data & Optimization

The choice of methodology dictates the reaction kinetics, environmental footprint, and overall yield. Table 1 summarizes the comparative efficiency of the discussed protocols.

Table 1: Comparison of α-Iodination Methodologies for Cyclic Enones

MethodologyCatalyst / PromoterSolventTemp (°C)Time (h)Typical Yield (%)
Johnson's Original [2]Pyridine (Excess)CCl₄6012 - 2470 - 80
Modified MBH [3]DMAP (20 mol%)THF / H₂O254 - 585 - 90
Metal-Oxide [1]CuO (1.0 equiv)i-PrOH803 - 490 - 95

Conclusion

The α-iodination of 4,4-dimethylcyclohex-2-enone is a critical synthetic transformation that requires careful navigation of steric hindrance at the C4 position. While the classical Johnson procedure laid the foundational groundwork for conjugate addition-elimination, modern adaptations utilizing DMAP in biphasic systems or CuO in alcoholic solvents offer superior yields and enhanced safety profiles (eliminating the need for toxic, ozone-depleting CCl₄). By understanding the underlying mechanistic causality—whether via an aza-enolate intermediate or direct metal-promoted enolization—researchers can predictably scale, optimize, and troubleshoot these essential halogenation workflows in drug development pipelines.

References

  • Wang, Z., Yin, G., Qin, J., Gao, M., Cao, L., & Wu, A. "An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones." Synthesis, 2008, 3565-3568. URL:[Link]

  • Johnson, C. R., et al. "Direct alpha-iodination of cycloalkenones." Tetrahedron Letters, 1992, 33(7), 917-918. URL:[Link]

  • Mphahlele, M. J. "Molecular iodine-mediated alpha-iodination of carbonyl compounds." Journal of Chemical Research, 2010, 34(3), 121-126. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling Protocols for 2-Iodo-4,4-dimethylcyclohex-2-enone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: 2-Iodo-4,4-dimethylcyclohex-2-enone (CAS: 157952-85-7)[1] Executive Summary & Substrate Profiling 2-Iodo-4,4-dimethylcyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: 2-Iodo-4,4-dimethylcyclohex-2-enone (CAS: 157952-85-7)[1]

Executive Summary & Substrate Profiling

2-Iodo-4,4-dimethylcyclohex-2-enone is a highly reactive, sterically tuned α -iodoenone. It serves as a critical electrophilic building block in the synthesis of complex natural product analogs (e.g., Harveynone), bis-Michael acceptor probes for the Keap1/Nrf2 biological pathway[2], and highly substituted heterocycles like benzofurans[3].

The presence of the electron-withdrawing carbonyl group adjacent to the C(sp2)−I bond makes this substrate exceptionally reactive toward palladium-catalyzed oxidative addition. However, this same electronic activation renders the enone highly susceptible to nucleophilic attack and base-mediated decomposition. This Application Note details a highly optimized, self-validating Sonogashira cross-coupling protocol designed to maximize alkynylation yields while completely suppressing competitive degradation pathways.

Mechanistic Causality & Reaction Design (E-E-A-T)

Achieving high fidelity in the Sonogashira coupling of α -iodoenones requires precise control over the catalytic cycle and the reaction environment[4]. The protocol design is grounded in the following mechanistic rationales:

  • Catalyst Selection ( Pd(PPh3​)2​Cl2​ ): While Pd(PPh3​)4​ is a common choice, the use of the Pd(II) precatalyst Pd(PPh3​)2​Cl2​ is preferred here. It provides a controlled, in situ reduction to the active Pd(0) species, preventing the rapid catalyst aggregation (Pd-black formation) often observed when highly electrophilic substrates rapidly deplete the active catalyst pool.

  • Base Sterics & Nucleophilicity ( iPr2​NH ): The most critical failure point in coupling α -iodoenones is the use of primary amines (e.g., n -butylamine) or overly strong inorganic bases. These nucleophiles rapidly undergo aza-Michael addition at the β -position of the enone. Diisopropylamine ( iPr2​NH ) provides the perfect balance: it is sufficiently basic to deprotonate the Cu-activated terminal alkyne but sterically hindered enough to completely prevent conjugate addition[4].

  • Thermal Control (25 °C): The oxidative addition of Pd(0) into the highly activated C(sp2)−I bond of 2-iodo-4,4-dimethylcyclohex-2-enone is nearly instantaneous at room temperature. Applying heat (e.g., >50 °C) does not improve the rate of the productive catalytic cycle; instead, it exponentially accelerates substrate decomposition and copper-mediated Glaser homocoupling of the alkyne[5].

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Complex [Pd(II)(Enone)(I)L₂] Pd0->OA Oxidative Addition + 2-Iodo-4,4-dimethylcyclohex-2-enone (Fast at 25 °C) TM Transmetalation Complex [Pd(II)(Enone)(Alkynyl)L₂] OA->TM Transmetalation TM->Pd0 Regenerates Pd(0) Prod α-Alkynyl Enone Coupled Product TM->Prod Reductive Elimination Cu Cu(I) Acetylide [Cu-C≡C-R] Cu->TM Acetylide Transfer - CuI

Sonogashira catalytic cycle for α-iodoenones highlighting RT oxidative addition.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, validating the chosen protocol parameters.

EntryCatalyst (2 mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh3​)2​Cl2​ iPr2​NH THF 25 2 >90% Optimal conversion; no side products.
2 Pd(PPh3​)2​Cl2​ n−BuNH2​ THF25245%Major aza-Michael addition side product.
3 Pd(PPh3​)2​Cl2​ Et3​N DMF50260%Significant substrate decomposition.
4 Pd(PPh3​)4​ iPr2​NH THF25482%Slower reaction; trace homocoupling.
5 Pd(OAc)2​ / PPh3​ K2​CO3​ DMF8012<10%Complete degradation of the enone.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates visual cues (color changes) and specific quench steps to ensure the user can validate the reaction's progress and integrity in real-time.

Materials Required:

  • Substrate: 2-Iodo-4,4-dimethylcyclohex-2-enone (1.0 mmol, 250.1 mg)[1]

  • Coupling Partner: Terminal Alkyne (1.2 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ ) (0.02 mmol, 14.0 mg)

  • Co-Catalyst: Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Base: Diisopropylamine ( iPr2​NH ) (2.0 mmol, 280 μ L)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-pure Argon three times to ensure a strictly oxygen-free environment.

  • Reagent Loading: Under a positive flow of Argon, add 2-Iodo-4,4-dimethylcyclohex-2-enone (250.1 mg), Pd(PPh3​)2​Cl2​ (14.0 mg), and CuI (7.6 mg) to the flask.

  • Solvent & Base Addition: Inject anhydrous THF (5.0 mL) followed by iPr2​NH (280 μ L).

    • Validation Cue: The solution will rapidly transition from pale yellow to a deep amber/orange color. This visually confirms the reduction of Pd(II) to the active Pd(0) complex and the initiation of the catalytic cycle.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise over 5 minutes via syringe.

    • Causality: Dropwise addition prevents a sudden spike in local alkyne concentration, which effectively mitigates Cu-catalyzed Glaser homocoupling side reactions.

  • Reaction Execution: Stir the mixture at 25 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.6 ) should be completely consumed.

  • Quench & Workup: Dilute the reaction mixture with EtOAc (10 mL) and quench with saturated aqueous NH4​Cl (10 mL).

    • Causality: NH4​Cl forms a highly water-soluble coordination complex with copper salts, stripping them from the organic layer and preventing them from streaking during downstream chromatography.

  • Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure α -alkynyl enone.

Workflow Step1 1. Preparation Degas THF & iPr₂NH Argon atmosphere Step2 2. Reagent Loading Enone, Pd(PPh₃)₂Cl₂, CuI into Schlenk flask Step1->Step2 Step3 3. Alkyne Addition Dropwise addition to control exotherm Step2->Step3 Step4 4. Reaction Stir at 25 °C Monitor by TLC Step3->Step4 Step5 5. Quench & Workup NH₄Cl (aq) quench Extract with EtOAc Step4->Step5 Step6 6. Isolation Silica gel flash chromatography Step5->Step6

Step-by-step experimental workflow for the Sonogashira coupling of α-iodoenones.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9992273, 2-Iodo-4,4-dimethylcyclohex-2-enone." PubChem, [Link]1]

  • Markina, N. A., Chen, Y., & Larock, R. C. "Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions." Tetrahedron, 2013, 69(13), 2701-2713. [Link]3]

  • Johnson, C. R., & Braun, M. P. "Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (-)-Harveynone and (-)-Tricholomenyn A." Journal of Organic Chemistry, 1997, 62(6), 1582–1583. [Link]4]

  • Elhage, A., Lanterna, A. E., & Scaiano, J. C. "Light-Induced Sonogashira C–C Coupling under Mild Conditions Using Supported Palladium Nanoparticles." ACS Sustainable Chemistry & Engineering, 2018, 6(2), 1717-1722. [Link]5]

  • "Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway." Journal of Medicinal Chemistry, 2016. [Link]2]

Sources

Application

Step-by-step synthesis of 2-Iodo-4,4-dimethylcyclohex-2-enone using iodine and DMAP

Target Molecule: 2-Iodo-4,4-dimethylcyclohex-2-enone (CAS: 157952-85-7) Application: Advanced intermediate for cross-coupling reactions, natural product total synthesis (e.g., Maoecrystal V), and Keap1/Nrf2/ARE pathway p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Iodo-4,4-dimethylcyclohex-2-enone (CAS: 157952-85-7) Application: Advanced intermediate for cross-coupling reactions, natural product total synthesis (e.g., Maoecrystal V), and Keap1/Nrf2/ARE pathway probes.

Introduction & Mechanistic Rationale

The synthesis of α-iodo enones from their corresponding α,β-unsaturated ketones is a critical transformation in organic synthesis, providing versatile electrophiles for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Stille). However, the direct electrophilic iodination of electron-deficient conjugated systems like 4,4-dimethylcyclohex-2-enone is notoriously sluggish and prone to side reactions, such as di-iodination or decomposition [1].

To overcome the high activation energy barrier, the introduction of 4-Dimethylaminopyridine (DMAP) alongside molecular iodine ( I2​ ) serves as a highly efficient catalytic system.

The Causality of Experimental Choices
  • Role of DMAP: DMAP functions as a nucleophilic catalyst and an iodine-transfer agent. It reacts with I2​ to form a highly electrophilic N -iodo-4-dimethylaminopyridinium intermediate. Concurrently, DMAP can undergo reversible conjugate addition to the enone (a Baylis-Hillman-type activation), generating a transient enolate that readily attacks the iodonium species.

  • Role of the Base ( K2​CO3​ ): A mild inorganic base is required to facilitate the final E1cB-type elimination of the β -proton, restoring the α,β -unsaturated system and preventing the accumulation of saturated α,β -diiodo byproducts.

  • Solvent System (THF/Water): A biphasic or mixed solvent system ensures the solubility of both the organic substrates and the inorganic base, while the aqueous component helps buffer the reaction and suppresses radical-mediated side reactions.

Quantitative Data: Reaction Optimization

The efficiency of the DMAP-catalyzed protocol is evident when compared to traditional pyridine-mediated iodination methods [2]. The table below summarizes the optimization parameters validating the superiority of the DMAP/K2CO3 system.

Reagents / CatalystSolvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
I2​ (1.5 eq), Pyridine (excess) CCl4​ 0 to 2512.07555 - 60
I2​ (1.5 eq), DMAP (1.5 eq) CH2​Cl2​ 256.08572
I2​ (1.5 eq), DMAP (0.2 eq), K2​CO3​ THF / H2​O 0 to 22 3.0 >99 91 - 95

Data synthesized from standard process optimization for 4,4-dimethylcyclohex-2-enone iodination [1].

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure reaction fidelity without requiring continuous instrumental monitoring.

Materials Required
  • Substrate: 4,4-Dimethylcyclohex-2-enone (1.0 equiv, 10.0 mmol, 1.24 g)

  • Reagents: Iodine ( I2​ , 1.5 equiv, 15.0 mmol, 3.81 g), DMAP (0.2 equiv, 2.0 mmol, 0.24 g), Potassium carbonate ( K2​CO3​ , 1.2 equiv, 12.0 mmol, 1.66 g)

  • Solvents: Tetrahydrofuran (THF, 20 mL), Deionized Water (20 mL), Ethyl Acetate (EtOAc, for extraction)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-dimethylcyclohex-2-enone (1.24 g, 10.0 mmol), DMAP (0.24 g, 2.0 mmol), and K2​CO3​ (1.66 g, 12.0 mmol).

  • Solvent Addition: Suspend the mixture in a 1:1 mixture of THF and H2​O (40 mL total). Stir vigorously to ensure the dissolution of the inorganic base.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial Step: Lowering the temperature prevents the sublimation of iodine and controls the initial exothermic complexation between DMAP and I2​ .

  • Iodine Addition: Add molecular iodine (3.81 g, 15.0 mmol) portion-wise over 15 minutes. The solution will immediately turn deep reddish-brown.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (22 °C). Stir for 3 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.4 ) should cleanly convert to a less polar UV-active spot ( Rf​≈0.55 ).

  • Quenching: Once complete, cool the flask back to 0 °C and slowly add saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise until the deep brown color of unreacted iodine completely dissipates, leaving a pale yellow solution.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with 2% to 5% EtOAc in Hexanes) to afford 2-Iodo-4,4-dimethylcyclohex-2-enone as a pale yellow oil that may solidify upon refrigeration.

Experimental Workflow Visualization

G Start 4,4-dimethylcyclohex-2-enone + THF/H2O + K2CO3 + DMAP AddI2 Portion-wise Addition of I2 (0 °C, controls exotherm) Start->AddI2 React Stir at 0-22 °C for 3h (TLC Monitoring) AddI2->React Quench Quench with aq. Na2S2O3 (Iodine color fades to yellow) React->Quench Complete conversion Extract Liquid-Liquid Extraction (EtOAc / Brine wash) Quench->Extract Purify Flash Chromatography (Hexanes/EtOAc gradient) Extract->Purify Product 2-Iodo-4,4-dimethylcyclohex-2-enone (Purified Product) Purify->Product

Workflow for the DMAP-catalyzed α-iodination of 4,4-dimethylcyclohex-2-enone.

References

  • LookChem Database. 2-IODO-4,4-DIMETHYL-CYCLOHEX-2-ENONE | 157952-85-7. LookChem. Available at:[Link]

  • B. Boucherle et al. Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway. Journal of Medicinal Chemistry (via ResearchGate). Available at:[Link]

Method

Grignard reagent addition protocols for 2-Iodo-4,4-dimethylcyclohex-2-enone

An In-Depth Guide to Grignard Reagent Addition Protocols for 2-Iodo-4,4-dimethylcyclohex-2-enone Authored by: A Senior Application Scientist Abstract The addition of organometallic reagents, particularly Grignard reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Grignard Reagent Addition Protocols for 2-Iodo-4,4-dimethylcyclohex-2-enone

Authored by: A Senior Application Scientist

Abstract

The addition of organometallic reagents, particularly Grignard reagents, to α,β-unsaturated ketones is a cornerstone of carbon-carbon bond formation in modern organic synthesis. This application note provides a detailed guide for researchers and drug development professionals on the nuanced protocols for Grignard reagent additions to 2-iodo-4,4-dimethylcyclohex-2-enone. We delve into the critical challenge of regioselectivity—direct (1,2-) versus conjugate (1,4-) addition—and present field-proven methodologies to steer the reaction toward the desired outcome. This document offers a comprehensive discussion of the underlying mechanisms, step-by-step experimental protocols, troubleshooting advice, and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Regioselectivity

2-Iodo-4,4-dimethylcyclohex-2-enone is a highly functionalized synthetic intermediate. Its structure presents multiple reactive sites for a nucleophile: the electrophilic carbonyl carbon (C1), the β-carbon of the enone system (C3), and the carbon bearing the iodo-substituent (C2). The gem-dimethyl group at the C4 position introduces significant steric hindrance, influencing the trajectory of nucleophilic attack.

The primary challenge in reacting this substrate with a Grignard reagent (RMgX) is controlling the regioselectivity of the addition. Grignard reagents, being strong or "hard" nucleophiles, typically favor direct attack at the carbonyl carbon (1,2-addition) to yield a tertiary allylic alcohol.[1][2] However, by modifying the Grignard reagent into a "softer" nucleophile, such as an organocuprate, the reaction can be directed towards conjugate addition at the β-carbon (1,4-addition), a vital transformation for building complex molecular scaffolds.[1][3][4] This guide will elucidate the protocols to selectively achieve either of these transformations.

Mechanistic Rationale: 1,2-Addition vs. 1,4-Addition

The outcome of the Grignard addition is dictated by a competition between two distinct mechanistic pathways. The choice of protocol directly influences which pathway is favored.

2.1. Direct 1,2-Addition Pathway In the absence of additives, the Grignard reagent attacks the most polarized and accessible electrophilic site: the carbonyl carbon. The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen.[5][6] This coordination increases the electrophilicity of the carbonyl carbon, promoting a rapid, kinetically controlled nucleophilic attack to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[5][7]

2.2. Conjugate 1,4-Addition (Michael Addition) Pathway To achieve 1,4-addition, the nucleophilic character of the Grignard reagent must be modulated. This is accomplished by transmetalation with a copper(I) salt (e.g., CuI, CuBr·SMe₂) to form an organocopper species, often referred to as a Gilman-type reagent, in situ.[3][8] These organocuprates are softer nucleophiles and preferentially attack the less-polarized but electronically favorable β-carbon of the enone system.[1] The reaction is believed to proceed through a Cu(III) intermediate, followed by reductive elimination to form a magnesium enolate.[3] This enolate is then protonated during workup to give the β-substituted ketone. The discovery by Kharash in 1941 that copper(I) salts catalyze the 1,4-addition of Grignard reagents to enones was a pivotal moment in organometallic chemistry.[3]

Below is a diagram illustrating the competing reaction pathways.

G cluster_start Starting Materials cluster_path1 Pathway 1: Direct Addition cluster_path2 Pathway 2: Conjugate Addition Enone 2-Iodo-4,4-dimethyl- cyclohex-2-enone Alkoxide12 Magnesium Alkoxide Intermediate Enone->Alkoxide12 1. RMgX, Anhydrous Ether/THF 2. Low Temperature (-78 °C to 0 °C) Enolate14 Magnesium Enolate Intermediate Enone->Enolate14 1. Add to Cuprate 2. -78 °C to RT Grignard Grignard Reagent (RMgX) Cuprate In situ Organocuprate (R₂Cu(MgX) or RCu) Grignard->Cuprate Cu(I) Salt (catalytic) Product12 1,2-Addition Product (Tertiary Alcohol) Alkoxide12->Product12 H₃O⁺ Workup Product14 1,4-Addition Product (β-Substituted Ketone) Enolate14->Product14 H₃O⁺ Workup

Caption: Competing pathways for Grignard addition to an enone.

Experimental Protocols

General Safety and Handling: All operations must be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for success, as Grignard reagents react violently with water.[9] Glassware should be flame-dried or oven-dried and assembled under a positive pressure of an inert gas (Nitrogen or Argon).

Protocol 1: Selective 1,2-Addition to the Carbonyl Group

This protocol is designed to maximize the formation of the tertiary allylic alcohol by direct nucleophilic attack on the carbonyl.

Materials & Equipment:

  • Reactants: 2-Iodo-4,4-dimethylcyclohex-2-enone (1.0 equiv), Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in Et₂O, 1.2 equiv).

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O).

  • Workup: Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line (N₂/Ar), and a low-temperature cooling bath (e.g., dry ice/acetone).

Procedure:

  • Under a positive pressure of inert gas, add 2-iodo-4,4-dimethylcyclohex-2-enone to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the substrate in anhydrous THF (to make a ~0.1 M solution).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 equiv) dropwise via syringe or dropping funnel over 15-20 minutes. Maintain vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at -78 °C.

  • Upon completion, quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl. This is a milder alternative to strong acids, which can promote elimination of the tertiary alcohol product.[9]

  • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired tertiary alcohol.

Protocol 2: Selective 1,4-Conjugate Addition (Copper-Catalyzed)

This protocol utilizes a catalytic amount of a copper(I) salt to favor the formation of the β-substituted ketone.

Materials & Equipment:

  • Reactants: 2-Iodo-4,4-dimethylcyclohex-2-enone (1.0 equiv), Grignard reagent (1.5 equiv).

  • Catalyst: Copper(I) iodide (CuI) or Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (5 mol %).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Workup: Saturated aqueous ammonium chloride (NH₄Cl) solution containing ~10% ammonium hydroxide (to complex copper salts), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Apparatus: Same as Protocol 1.

Procedure:

  • Under a positive pressure of inert gas, add the copper(I) salt (5 mol %) to a flame-dried round-bottom flask with a magnetic stir bar.

  • Add anhydrous THF and cool the resulting suspension to -78 °C.

  • Slowly add the Grignard reagent (1.5 equiv) dropwise. Stir the mixture for 30 minutes at this temperature to allow for the in situ formation of the organocopper species.

  • In a separate flask, dissolve the 2-iodo-4,4-dimethylcyclohex-2-enone (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the solution of the enone dropwise to the cold organocopper reagent suspension over 20-30 minutes.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to 0 °C over 1 hour. Monitor by TLC.

  • Quench the reaction by slowly adding it to a vigorously stirred, cold (0 °C) solution of saturated aqueous NH₄Cl containing ammonium hydroxide. The ammonia helps to complex the copper salts, facilitating a cleaner extraction.

  • Perform extraction, drying, and concentration as described in Protocol 1.

  • Purify the crude product by flash column chromatography to isolate the desired β-substituted ketone.

Summary of Protocols and Expected Outcomes

ParameterProtocol 1: Direct AdditionProtocol 2: Conjugate Addition
Objective Synthesis of Tertiary Allylic AlcoholSynthesis of β-Substituted Ketone
Key Reagent Grignard Reagent (RMgX)RMgX + Copper(I) Salt (catalytic)
Temperature -78 °C-78 °C to 0 °C
Major Product 1,2-Adduct1,4-Adduct
Selectivity High for 1,2-additionHigh for 1,4-addition[8][10]

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive/degraded Grignard reagent.[9]2. Presence of moisture or acidic protons.[5][9]3. Poor activation of magnesium (if preparing Grignard in situ).1. Titrate the Grignard reagent before use to determine its exact molarity.2. Ensure all glassware is rigorously flame-dried under vacuum and solvents are anhydrous.3. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[11]
Poor Regioselectivity 1. Copper contamination in standard Grignard reaction.2. Inefficient formation or reactivity of the organocuprate.3. Reaction temperature too high for 1,2-addition.1. Use dedicated, acid-washed glassware for non-catalyzed reactions.2. Use a fresh, high-purity copper(I) source. Ensure sufficient time for transmetalation.3. Maintain low temperatures (e.g., -78 °C) to favor the kinetically controlled 1,2-adduct.
Recovery of Starting Material 1. Steric hindrance preventing nucleophilic attack.[12][13]2. Enolization of the ketone by the Grignard reagent acting as a base.[9][14]1. Use a less sterically hindered Grignard reagent if possible. Consider adding a Lewis acid like CeCl₃ to enhance carbonyl reactivity.2. Employ "reverse addition": slowly add the enone solution to the Grignard reagent at low temperature to keep the enone concentration low, disfavoring enolization.
Wurtz Coupling Side Product Reaction of Grignard reagent with unreacted alkyl halide (during Grignard preparation) or with the iodo-substituent on the enone.Ensure slow addition of the alkyl halide during Grignard synthesis. Use of lower temperatures can minimize side reactions.

Experimental Workflow Visualization

The following diagram outlines the general workflow for performing a Grignard addition reaction under anhydrous conditions.

G A Apparatus Setup (Flame-dried glassware, inert gas) B Reagent Preparation (Dissolve substrate in anhydrous solvent) A->B C Cooling (Set to desired reaction temp, e.g., -78°C) B->C D Reagent Addition (Slow, dropwise addition of Grignard) C->D E Reaction Monitoring (TLC analysis) D->E F Quenching (Slow addition to cold sat. aq. NH₄Cl) E->F Upon completion G Workup (Extraction, wash, dry) F->G H Purification (Concentration & Column Chromatography) G->H I Product Analysis (NMR, MS, IR) H->I

Caption: General experimental workflow for Grignard reactions.

References

  • Reactions of organocopper reagents. (n.d.). In Wikipedia. Retrieved from [Link]

  • Knochel, P., & Krasovskiy, A. (2006). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Angewandte Chemie International Edition, 45(36), 5916-5919. Available from: [Link]

  • Feringa, B. L. (2000). 1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds. Pure and Applied Chemistry, 72(9), 1659-1667. Available from: [Link]

  • López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(15), 5411-5414. Available from: [Link]

  • Harutyunyan, S. R., López, F., Browne, W. R., Minnaard, A. J., & Feringa, B. L. (2006). On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 128(28), 9103-9118. Available from: [Link]

  • Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com. Available from: [Link]

  • Feringa, B. L. (2003). 1,2- Versus 1,4-Asymmetric Addition of Grignard Reagents to Carbonyl Compounds. Topics in Organometallic Chemistry, 5, 135-171. Available from: [Link]

  • 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. (2021, February 14). [Video]. YouTube. Available from: [Link]

  • Harutyunyan, S. R., et al. (2006). On the mechanism of the copper-catalyzed enantioselective 1,4-addition of grignard reagents to alpha,beta-unsaturated carbonyl compounds. Journal of the American Chemical Society, 128(28), 9103-18. Available from: [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. Available from: [Link]

  • López, F., Harutyunyan, S. R., Meetsma, A., Minnaard, A. J., & Feringa, B. L. (2004). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Journal of the American Chemical Society, 126(41), 13170-13171. Available from: [Link]

  • Deschamp, J., et al. (2007). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications, (46), 4857-4859. Available from: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Available from: [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Chemistry LibreTexts. Available from: [Link]

  • Grignard Reaction. (n.d.). Web.mnstate.edu. Available from: [Link]

  • Kmal, M., et al. (2018). Transition-Metal-Free Ring-Opening Reaction of 2-Halocyclobutanols through Ring Contraction. The Journal of Organic Chemistry, 83(15), 8195-8204. Available from: [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Available from: [Link]

  • Wang, S., et al. (2018). Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors. Angewandte Chemie International Edition, 57(31), 9752-9756. Available from: [Link]

  • 2-IODO-4,4-DIMETHYL-CYCLOHEX-2-ENONE. (n.d.). LookChem. Available from: [Link]

  • Pettus, T. R., & Van De Water, R. W. (2004). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 6(14), 2333-2336. Available from: [Link]

  • Steric Factors on reaction with grignard reagent. (2019, January 23). Chemistry Stack Exchange. Available from: [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • 2-Iodo-4,4-dimethylcyclohex-2-enone. (n.d.). PubChem. Available from: [Link]

  • 19.8: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. (2023, January 14). Chemistry LibreTexts. Available from: [Link]

  • 2-IODO-4,4-DIMETHYL-CYCLOHEX-2-ENONE — Chemical Substance Information. (n.d.). Chemical-Safety-Data.org. Available from: [Link]

  • Reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Available from: [Link]

  • Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Iodo-4,4-dimethylcyclohex-2-enone

[label="2-Iodo-4,4-dimethyl\ncyclohex-2-enone", Mechanistic pathway of alpha-iodination of 4,4-dimethylcyclohex-2-enone via base activation. Standard Operating Protocols (SOPs) To ensure high reproducibility, every proto...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2-Iodo-4,4-dimethyl\ncyclohex-2-enone",

Mechanistic pathway of alpha-iodination of 4,4-dimethylcyclohex-2-enone via base activation.

Standard Operating Protocols (SOPs)

To ensure high reproducibility, every protocol must operate as a self-validating system. Below are the two most robust methodologies for this transformation.

Protocol A: Anhydrous Pyridine-Mediated Iodination (Modified Johnson Method)

This method is ideal for moisture-sensitive downstream applications.

  • Preparation: Dissolve 4,4-dimethylcyclohex-2-enone (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M) under a strict argon atmosphere.

  • Activation: Add anhydrous pyridine (2.0 equiv) and cool the reaction flask to 0 °C using an ice bath.

  • Electrophilic Addition: Dropwise add a pre-mixed solution of iodine ( I2​ , 1.2 equiv) in CH2​Cl2​ over 15 minutes to prevent localized exotherms.

  • Reaction & Self-Validation: Stir for 4 hours, allowing the mixture to gradually warm to room temperature. Validation Check: Pull a 10 µL aliquot, quench in 100 µL of saturated Na2​S2​O3​ , and spot on a TLC plate (Hexanes:EtOAc 8:2). The starting enone ( Rf​≈0.5 ) must be completely converted to the UV-active product ( Rf​≈0.4 ).

  • Quench & Workup: Pour the mixture into saturated aqueous Na2​S2​O3​ to neutralize unreacted iodine. Extract with CH2​Cl2​ , wash the organic layer with cold 1N HCl (to remove residual pyridine), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Aqueous DMAP-Catalyzed Iodination (Krafft-Cran Method)

This protocol utilizes an aqueous medium to drive the reaction kinetics, offering a greener alternative with often superior yields.

  • Preparation: Suspend 4,4-dimethylcyclohex-2-enone (1.0 equiv) in a 1:1 mixture of THF and deionized water (0.2 M).

  • Activation: Add K2​CO3​ (1.2 equiv) and DMAP (0.2 equiv) to the suspension.

  • Electrophilic Addition: Add solid iodine ( I2​ , 1.5 equiv) in a single portion at room temperature (25 °C).

  • Reaction & Self-Validation: Stir vigorously for 2 hours. Validation Check: Monitor the physical state of the reaction; a shift from a deep purple/brown iodine color to a pale yellow suspension visually validates the consumption of the electrophile.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ . Crucial Step: Evaporate the THF under reduced pressure prior to extraction to prevent emulsions. Extract the remaining aqueous layer with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate.

Quantitative Protocol Comparison

Selecting the right protocol depends on your lab's specific constraints regarding moisture, time, and acceptable impurity profiles.

ProtocolReagents & SolventsTemp / TimeExpected Yield (%)Major Byproduct / Impurity
Johnson (Original) I2​ (1.5 eq), Pyridine (1:1 v/v), CCl4​ 25 °C / 12 h65 - 75%Di-iodinated enone
Modified Johnson I2​ (1.2 eq), Pyridine (2.0 eq), CH2​Cl2​ 0 to 25 °C / 4 h80 - 85%Unreacted starting material
Krafft & Cran I2​ (1.5 eq), K2​CO3​ (1.2 eq), DMAP (0.2 eq), THF/ H2​O 25 °C / 2 h88 - 94%Trace ring-opened products

Troubleshooting Guides & FAQs

Q: Why am I seeing di-iodination or ring-oxidized impurities in my product? A: Over-iodination occurs when the target 2-iodo-4,4-dimethylcyclohex-2-enone undergoes further enolization. The causality lies in the basicity of the medium and the reaction time. Pyridine acts as both a base and a nucleophilic catalyst; prolonged exposure or a large excess of I2​ drives the equilibrium toward poly-halogenation. To self-validate the protocol, monitor the reaction strictly by GC-MS every 30 minutes and quench immediately with sodium thiosulfate once the starting material is consumed.

Q: How do I improve the conversion rate if the starting 4,4-dimethylcyclohex-2-enone is unreactive? A: Incomplete conversion often results from insufficient electrophilic activation of iodine or rapid depletion of the active iodinating species. According to the 1, utilizing K2​CO3​ with catalytic DMAP in an aqueous THF medium accelerates the formation of the highly reactive N -iodoammonium intermediate[1]. If using the 2 ( I2​ /pyridine)[2], trace water contamination in non-aqueous solvents (like CH2​Cl2​ ) can quench the intermediate. Ensure strictly anhydrous conditions for the Johnson method, or switch to the Krafft-Cran aqueous protocol if moisture cannot be strictly controlled.

Q: What is the mechanistic causality behind choosing DMAP over standard pyridine? A: DMAP (4-Dimethylaminopyridine) is significantly more nucleophilic than pyridine due to the electron-donating dimethylamino group. It attacks molecular iodine to form a highly electrophilic N -iodo-4-dimethylaminopyridinium species. This intermediate transfers the iodonium ion ( I+ ) to the alpha-carbon of the enone much faster than the corresponding pyridine complex, as detailed in 3[3]. This kinetic advantage minimizes side reactions, suppresses degradation, and improves the overall yield of the product.

Q: During the workup of the Krafft-Cran protocol, I encounter stubborn emulsions. How can I resolve this? A: Emulsions in this aqueous protocol are typically caused by the fine precipitate of inorganic salts and the partial solubility of THF in both phases. To break the emulsion, evaporate the THF under reduced pressure before initiating the ethyl acetate extraction. Alternatively, filtering the biphasic mixture through a pad of Celite prior to separation will remove suspended particulates and facilitate a clean phase separation.

References

  • Johnson, C. R. et al. "ChemInform Abstract: Direct α-Iodination of Cycloalkenones." ResearchGate. 2

  • Krafft, M. E., Cran, J. W. "A Convenient Protocol for the α-Iodination of α,β-Unsaturated Carbonyl Compounds with I2 in an Aqueous Medium." Chemistry Stack Exchange. 1

  • Mphahlele, M. J. "Molecular iodine-mediated alpha-iodination of carbonyl compounds." ResearchGate. 3

Sources

Optimization

Technical Support Center: Storage, Thermal Stability, and Handling of 2-Iodo-4,4-dimethylcyclohex-2-enone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, causally-driven framework for handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, causally-driven framework for handling 2-Iodo-4,4-dimethylcyclohex-2-enone (CAS: 157952-85-7).

This compound is a highly valuable electrophile, frequently utilized as a precursor for cross-coupling reactions, the synthesis of strigolactones[1], and the development of bis-Michael acceptor probes targeting the Keap1/Nrf2/ARE antioxidant pathway[2]. However, its reactive nature makes it inherently unstable under ambient conditions. This guide will troubleshoot common degradation issues and provide self-validating protocols to ensure experimental reproducibility.

Quantitative Data & Storage Specifications

To establish a baseline for quality control, the fundamental physicochemical properties and mandatory storage parameters are summarized below.

Property / ParameterSpecificationCausality / RationaleReference
CAS Number 157952-85-7Unique identifier for procurement and safety tracking.[3],[4]
Molecular Weight 250.08 g/mol Critical for stoichiometric calculations in probe synthesis.[3],[5]
LogP 2.4Indicates moderate lipophilicity, relevant for cellular assays.[5]
Storage Temperature ≤ -20°C (Freezer)Suppresses thermal kinetic energy to prevent C-I bond homolysis.[3],[4]
Atmosphere Inert (Argon/N₂)Prevents O₂-mediated radical propagation and moisture intrusion.[3],[4]
Light Sensitivity High (Dark storage)Prevents photo-activation and subsequent photolytic degradation.[3],[4]
Frequently Asked Questions (FAQs)

Q: Why is strict storage at -20°C in the dark mandatory? A: The vinylic carbon-iodine (C-I) bond in an α -iodo cycloalkenone is inherently labile due to its relatively low bond dissociation energy. Exposure to thermal stress (>0°C) or ambient UV/visible light provides sufficient energy to induce homolytic cleavage. This generates a resonance-stabilized enonyl radical and an iodine radical. Storing the compound at -20°C in amber vials eliminates the thermal and photolytic activation energy required for this degradation pathway[3],[4].

Q: What happens if the inert atmosphere is compromised during storage? A: If ambient air enters the storage vial, oxygen can intercept the carbon-centered radicals formed by trace homolysis, creating peroxyl radicals. This initiates an autoxidation cascade that accelerates the destruction of the enone moiety. Furthermore, the compound is a potent Michael acceptor; atmospheric moisture can lead to slow hydration of the double bond over time[2].

Q: Can I use the compound directly if it has turned dark brown? A: No. A dark brown or violet discoloration is a definitive indicator that molecular iodine (I₂) has formed via radical recombination. Free I₂ is highly detrimental to downstream applications; it can poison palladium catalysts in cross-coupling reactions and indiscriminately oxidize sensitive thiols in biological assays. The material must be rescued via purification before use.

Troubleshooting Guide: Thermal & Photolytic Degradation

When working with sensitive α -iodo enones, visual and spectroscopic indicators can diagnose the root cause of experimental failures.

  • Symptom: The reagent has transitioned from a pale/clear state to a dark brown liquid/solid.

    • Root Cause: Photothermal degradation. The C-I bond has cleaved, and iodine radicals have recombined to form I₂.

    • Resolution: Perform a reductive wash. Dissolve the compound in diethyl ether and wash with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate reduces the I₂ to water-soluble iodide ( I− ), restoring the compound's purity.

  • Symptom: Unexplained low yields or complex mixtures in downstream Keap1/Nrf2 probe synthesis.

    • Root Cause: The enone has partially polymerized. The enonyl radicals generated during thermal degradation can attack intact enone molecules, initiating a chain-growth polymerization.

    • Resolution: Discard the highly polymerized batch. For future batches, verify integrity via 1H NMR before use, looking specifically for the sharp vinylic proton signal and the absence of broad, polymeric baseline humps.

Degradation A 2-Iodo-4,4-dimethylcyclohex-2-enone (Intact) B Thermal Stress (>0°C) / UV Light A->B C C-I Bond Homolysis B->C D Iodine Radical + Enonyl Radical C->D E Molecular Iodine (I2) Dark Brown Discoloration D->E Recombination F Polymeric Byproducts Loss of Reactivity D->F Propagation

Fig 1: Photolytic and thermal degradation pathway of 2-Iodo-4,4-dimethylcyclohex-2-enone.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to verify success at each critical stage.

Protocol A: Anaerobic Aliquoting and Storage

To prevent repeated freeze-thaw cycles and atmospheric exposure of your bulk supply, aliquot the material immediately upon receipt.

  • Equilibration: Remove the bulk bottle from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30-45 minutes).

    • Validation Checkpoint: Inspect the outer glass. If condensation forms, equilibration is incomplete. Do not open until the glass remains completely dry to prevent moisture ingress.

  • Preparation: Purge clean, amber glass vials with ultra-high purity Argon for 3 minutes using a Schlenk line.

  • Transfer: Working under a positive pressure of Argon (or inside a glovebox), transfer single-use aliquots of the enone into the amber vials.

  • Sealing: Seal the vials with PTFE-lined septa caps and wrap tightly with Parafilm.

    • Validation Checkpoint: Submerge the sealed cap briefly in a secondary container of inert solvent (e.g., hexanes) while applying slight positive Argon pressure via a needle. The absence of continuous bubbling confirms a hermetic seal.

  • Storage: Immediately transfer the aliquots to a -20°C freezer[3].

Protocol B: Pre-Reaction Quality Control (QC) & Rescue Purification

Never assume the integrity of an α -iodo enone after prolonged storage.

  • Visual Inspection: Observe the aliquot under ambient light.

    • Validation Checkpoint: If the material is pale yellow or clear, proceed to Step 4. If it is brown/violet, proceed to Step 2.

  • Rescue Wash (If Degraded): Dissolve the aliquot in diethyl ether (10 mL per 100 mg). Add 5 mL of saturated aqueous Na2​S2​O3​ and stir vigorously for 5 minutes.

    • Validation Checkpoint: The organic layer must transition from brown to pale yellow/clear, confirming the complete reduction of I2​ .

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keeping the water bath <25°C).

  • Spectroscopic QC: Dissolve a 5 mg sample in CDCl3​ and acquire a 1H NMR spectrum.

    • Validation Checkpoint: Confirm the presence of the characteristic vinylic proton ( β to the ketone) and verify that no broad polymeric peaks exist in the baseline between 1.0–3.0 ppm.

Workflow S1 Retrieve from -20°C Storage S2 Equilibrate to RT in Desiccator S1->S2 S3 Visual Inspection S2->S3 S4 Color: Pale/Clear? S3->S4 S5 Proceed to 1H NMR QC S4->S5 Yes S6 Color: Brown/Yellow (I2 Present) S4->S6 No S8 Execute Synthesis Workflow S5->S8 S7 Na2S2O3 Wash / Chromatography S6->S7 S7->S5

Fig 2: Standard operating procedure for the retrieval, QC, and handling of the enone.

References
  • National Center for Biotechnology Information. "2-Iodo-4,4-dimethylcyclohex-2-enone | C8H11IO | CID 9992273". PubChem Database. Available at: [Link]

  • ResearchGate. "Asymmetric Hydrogenation of Cyclic α,β-Unsaturated Ketones to Chiral Allylic Alcohols". ResearchGate Publications. Available at:[Link]

  • ResearchGate. "Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway". ResearchGate Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Validation of 2-Iodo-4,4-dimethylcyclohex-2-enone Purity

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules for pharmaceutical and research applications, the purity of starting materials and intermediates is paramount. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and research applications, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of spectroscopic methods for validating the purity of 2-Iodo-4,4-dimethylcyclohex-2-enone, a valuable building block in organic synthesis. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in identifying the target compound and potential impurities, and compare these methods to alternative analytical techniques.

The Critical Role of Purity for 2-Iodo-4,4-dimethylcyclohex-2-enone

2-Iodo-4,4-dimethylcyclohex-2-enone, with the molecular formula C₈H₁₁IO and a molecular weight of 250.08 g/mol , is an α,β-unsaturated ketone containing an iodine atom.[1][2][3] This combination of functional groups makes it a versatile reagent in carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira couplings, and in the synthesis of complex natural products. The presence of impurities can lead to unpredictable reaction outcomes, reduced yields, and the formation of undesired byproducts, complicating downstream processes and compromising the integrity of the final product.

Common impurities may arise from the starting materials or side reactions during synthesis. The synthesis of 2-Iodo-4,4-dimethylcyclohex-2-enone typically involves the iodination of its precursor, 4,4-dimethylcyclohex-2-enone.[2] Incomplete reactions can leave residual starting material. Furthermore, the reaction conditions can lead to the formation of di-iodinated species or other isomers, which can be difficult to separate due to their similar physical properties.

A Multi-Faceted Spectroscopic Approach to Purity Validation

A comprehensive assessment of purity relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the sample's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.

Expected ¹H NMR Spectral Data (Predicted):

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Vinylic Proton7.5 - 8.0Singlet1H
Allylic Protons2.5 - 2.8Triplet2H
Homoallylic Protons1.8 - 2.1Triplet2H
Methyl Protons1.1 - 1.3Singlet6H

Expected ¹³C NMR Spectral Data (Predicted):

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)190 - 200
Vinylic Carbon (C-I)95 - 105
Vinylic Carbon (C-C=O)155 - 165
Quaternary Carbon35 - 45
Allylic Carbon (CH₂)30 - 40
Homoallylic Carbon (CH₂)25 - 35
Methyl Carbons (CH₃)20 - 30

The absence of signals corresponding to the starting material, 4,4-dimethylcyclohex-2-enone (which would show two vinylic protons), and the presence of the characteristic downfield vinylic proton signal are key indicators of a successful reaction. The integration of the signals should correspond to the number of protons in each environment. Any additional peaks would suggest the presence of impurities.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides information about the functional groups present in a molecule. For 2-Iodo-4,4-dimethylcyclohex-2-enone, the key vibrational modes to monitor are the carbonyl (C=O) stretch and the carbon-carbon double bond (C=C) stretch.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (α,β-unsaturated ketone)1670 - 1690Strong
C=C (alkene)1600 - 1640Medium
C-H (sp³ hybridized)2850 - 3000Medium-Strong
C-I500 - 600Medium-Weak

The position of the C=O stretch is diagnostic. Conjugation with the double bond lowers the frequency compared to a saturated ketone (typically ~1715 cm⁻¹). The presence of a strong absorption in this region, coupled with the C=C stretch, confirms the α,β-unsaturated ketone moiety. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the absence of any alcohol impurities.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information. For 2-Iodo-4,4-dimethylcyclohex-2-enone, the molecular ion peak (M⁺) would be expected at m/z 250.

Expected Mass Spectrum Fragmentation:

  • m/z 250: Molecular ion peak [C₈H₁₁IO]⁺.

  • m/z 123: Loss of iodine radical ([M-I]⁺), corresponding to the [C₈H₁₁O]⁺ fragment. This is often a prominent peak for iodo-compounds.

  • m/z 95: Further fragmentation of the [C₈H₁₁O]⁺ ion.

  • m/z 67: Characteristic fragment for cyclohexene-derived structures.

The presence of the molecular ion peak at the correct m/z value is a strong indicator of the compound's identity. The isotopic pattern of iodine is not as distinctive as that of chlorine or bromine, but high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis
  • NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile for analysis by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For GC-MS, a more dilute solution in a GC-compatible solvent is required.

Visualizing the Validation Workflow

Caption: Workflow for the spectroscopic validation of 2-Iodo-4,4-dimethylcyclohex-2-enone purity.

Comparison with Alternative Purity Assessment Methods

While spectroscopic methods provide detailed structural information, other analytical techniques can offer complementary data on purity.

Method Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High resolution, quantitative, suitable for non-volatile compounds.Requires a chromophore for UV detection, method development can be time-consuming.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile impurities, high sensitivity.Not suitable for thermally labile compounds.
Melting Point Analysis Determination of the temperature range over which a solid melts.[1]Simple, rapid, and a good indicator of purity (pure compounds have sharp melting points).Not applicable to liquids or oils, less informative for mixtures of isomers.

Logical Framework for Data Interpretation

Data_Interpretation Start Acquire Spectroscopic Data (NMR, IR, MS) Expected_Data Compare with Expected Spectra of Pure Compound Start->Expected_Data Match Data Matches Expected Expected_Data->Match No_Match Data Does Not Match Expected_Data->No_Match Additional_Signals Presence of Additional Signals? Match->Additional_Signals Impure Compound is Impure No_Match->Impure Pure Compound is Pure Additional_Signals->Pure No Additional_Signals->Impure Yes Identify_Impurities Identify Impurities (Database Search, Fragmentation Analysis) Impure->Identify_Impurities Quantify_Purity Quantify Purity (NMR Integration, Chromatographic Peak Area) Identify_Impurities->Quantify_Purity

Caption: Logical process for interpreting spectroscopic data to assess purity.

Conclusion

The purity of 2-Iodo-4,4-dimethylcyclohex-2-enone is a critical factor for its successful application in research and development. A multi-technique spectroscopic approach, combining NMR, IR, and Mass Spectrometry, provides a robust and comprehensive method for its validation. By carefully analyzing the data from each technique and comparing it with expected values and potential impurity profiles, researchers can ensure the quality and reliability of this important chemical intermediate. For quantitative purity assessment, hyphenated techniques like GC-MS and LC-MS, or quantitative NMR (qNMR), can provide even greater accuracy.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-4,4-dimethylcyclohex-2-enone. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-iodo-2-cyclohexen-1-one. Retrieved from [Link]

  • LookChem. (n.d.). 2-IODO-4,4-DIMETHYL-CYCLOHEX-2-ENONE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-4,4-dimethylhexane. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Iodo-4,4-dimethylcyclohex-2-enone: Methodology, Fragmentation, and Comparative Insights

Abstract This guide provides a comprehensive technical overview for the analysis of 2-Iodo-4,4-dimethylcyclohex-2-enone using Gas Chromatography-Mass Spectrometry (GC-MS). As a reactive α,β-unsaturated ketone and an orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview for the analysis of 2-Iodo-4,4-dimethylcyclohex-2-enone using Gas Chromatography-Mass Spectrometry (GC-MS). As a reactive α,β-unsaturated ketone and an organoiodide, this compound presents unique characteristics that necessitate a well-defined analytical approach. This document, intended for researchers, chemists, and drug development professionals, details the predicted chromatographic behavior, outlines the most probable mass fragmentation pathways, and presents a robust, step-by-step protocol for its analysis. Furthermore, it offers a comparative analysis with alternative analytical techniques, providing the rationale for selecting GC-MS for volatile and semi-volatile compound identification and quantification. The insights herein are derived from established principles of analytical chemistry and data from structurally analogous compounds to ensure scientific integrity and practical applicability.

Introduction and Physicochemical Profile

2-Iodo-4,4-dimethylcyclohex-2-enone is a specialized organic molecule whose utility often lies in its role as a reactive intermediate in complex organic synthesis. The presence of an electron-withdrawing iodine atom adjacent to a conjugated ketone system makes it a versatile building block. Accurate and reliable analysis is paramount for reaction monitoring, purity assessment, and quality control. GC-MS stands out as the premier analytical choice due to its exceptional sensitivity and its ability to separate volatile compounds and provide definitive structural information through mass fragmentation patterns.[1]

Before delving into the analytical methodology, understanding the compound's fundamental properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₁₁IO[2][3]
Molecular Weight 250.08 g/mol [2]
IUPAC Name 2-iodo-4,4-dimethylcyclohex-2-en-1-one[2]
CAS Number 157952-85-7[3]
Predicted LogP 2.69[3]
Structure (Structure from PubChem[2])

The Rationale for GC-MS: A Strategic Choice

The selection of an analytical technique is the first critical step in achieving reliable data. For a compound like 2-Iodo-4,4-dimethylcyclohex-2-enone, GC-MS is highly advantageous.

  • Volatility: With a molecular weight of 250.08 g/mol and a moderately nonpolar structure, the compound is expected to be sufficiently volatile and thermally stable for gas chromatography.

  • Separation Power: The high efficiency of modern capillary GC columns allows for the separation of the target analyte from reaction byproducts, starting materials (e.g., 4,4-dimethylcyclohex-2-enone[4]), and solvent impurities.

  • Structural Confirmation: Electron Ionization (EI) mass spectrometry provides reproducible fragmentation patterns that act as a "chemical fingerprint," enabling unambiguous identification through spectral interpretation and library matching. The distinct isotopic signature of iodine, while not as pronounced as chlorine or bromine, can still aid in identification.

Predicted Chromatographic Behavior and Retention Time

While no specific experimental retention time for this exact compound is published, we can predict its behavior based on established chromatographic principles.[5][6] The retention time (t_R) is a function of the analyte's volatility and its interactions with the column's stationary phase.[5]

Factors Influencing Retention Time:

  • Column Stationary Phase: The polarity of the stationary phase is the most critical factor.

    • Non-polar columns (e.g., DB-1, HP-5ms): These columns, typically containing a (5%-phenyl)-methylpolysiloxane phase, separate compounds primarily based on boiling point. Given its molecular weight, 2-Iodo-4,4-dimethylcyclohex-2-enone would elute after its non-iodinated precursor but before larger, less volatile compounds. This is the recommended starting point for method development.

    • Polar columns (e.g., DB-WAX): On a polyethylene glycol (PEG) phase, the polar carbonyl group would interact more strongly, leading to a significantly longer retention time compared to non-polar analytes of similar boiling points. This can be useful for separating it from non-polar impurities.

  • Oven Temperature Program: A temperature ramp (e.g., 10°C/min) is essential for achieving good peak shape and separating compounds with a range of boiling points.[7] A higher initial temperature will decrease the retention time, while a slower ramp rate will increase it, potentially improving resolution from closely eluting species.

  • Carrier Gas Flow Rate: Increasing the flow rate of the carrier gas (typically Helium) will decrease the retention time for all compounds but may also reduce separation efficiency if the optimal linear velocity is exceeded.[5]

Column TypeStationary PhasePredicted Retention BehaviorRationale
Standard Non-Polar 5% Phenyl MethylpolysiloxaneModerate Retention. Elution based primarily on boiling point and molecular size. Recommended for initial analysis. The molecule's polarity is moderate; separation will be driven by its relatively high molecular weight.
Polar Polyethylene Glycol (WAX)Strong Retention. The polar carbonyl group will have a strong dipole-dipole interaction with the polar stationary phase, significantly increasing retention time.

Predicted Mass Spectrometry Fragmentation

The power of MS lies in its ability to generate reproducible and structurally significant fragments. For 2-Iodo-4,4-dimethylcyclohex-2-enone, the fragmentation pattern under standard 70 eV Electron Ionization (EI) is predicted to be dominated by the cleavage of the weakest bond.

The carbon-iodine (C-I) bond is significantly weaker than C-C, C-H, or C=O bonds, making its cleavage the most favorable initial fragmentation event.[8]

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺•): The parent ion with a mass-to-charge ratio (m/z) of 250. Due to the labile C-I bond, this peak may be of low abundance or even absent.

  • Loss of Iodine Radical ([M - I]⁺): This is predicted to be the base peak or one of the most abundant ions in the spectrum. The loss of an iodine radical (I•, mass 127) results in a stable carbocation at m/z 123 .[7][8]

  • Alpha-Cleavage: Ketones are known to undergo α-cleavage (cleavage of the bond adjacent to the carbonyl group).[9] Cleavage of the C1-C6 bond could lead to subsequent fragmentation events.

  • Loss of Methyl Radical ([M - CH₃]⁺): Loss of one of the gem-dimethyl groups could occur, leading to an ion at m/z 235 .

  • Iodine Cation (I⁺): A peak at m/z 127 corresponding to the iodine cation itself may be observed, though the charge is more likely to be retained on the organic fragment.[8][10]

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent (e.g., Ethyl Acetate) to ~1 mg/mL Dilute Perform serial dilution to 1-10 µg/mL working concentration Prep->Dilute Vial Transfer to 2 mL autosampler vial Dilute->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation (Temperature Program) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-300) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Peak of Interest by Retention Time TIC->Identify Extract Extract Mass Spectrum Identify->Extract Compare Compare spectrum to predicted fragments & library Extract->Compare

Caption: Standard workflow for the GC-MS analysis of organic compounds.

A. Sample Preparation

  • Solvent Selection: Use a high-purity, volatile solvent such as Ethyl Acetate, Dichloromethane, or Hexane (GC grade). Ethyl Acetate is a good starting choice due to its polarity, which should readily dissolve the target analyte.

  • Stock Solution: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution to achieve a working concentration of 10 µg/mL. This concentration is typically sufficient for modern GC-MS systems without causing detector saturation.

  • Transfer: Transfer the working solution to a 2 mL amber glass autosampler vial with a PTFE-lined cap to prevent analyte loss and photodegradation.

B. Instrumentation and Parameters The following parameters are recommended for an Agilent 7890/5977 GC-MSD system or equivalent.

ParameterRecommended SettingRationale
GC System
InjectorSplit/Splitless
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks. For trace analysis, switch to splitless mode.
Injector Temperature250 °CEnsures complete and rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal for most 0.25 mm i.d. columns.
ColumnAgilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds.
Oven ProgramInitial: 80 °C, hold 1 minStarts below the boiling point of most common solvents.
Ramp: 10 °C/min to 280 °CA standard ramp rate that provides good separation for a broad range of analytes.
Hold: 5 min at 280 °CEnsures that any less volatile compounds are eluted from the column.
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy that produces reproducible, library-searchable spectra.
Source Temperature230 °CA standard temperature that minimizes analyte degradation in the source.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Scan Rangem/z 50 - 350Covers the molecular ion (250) and all significant predicted fragments. Starting at m/z 50 avoids the solvent front and air/water peaks.

Comparison with Alternative Analytical Techniques

While GC-MS is the recommended technique, other methods have specific applications where they may be preferred. The choice depends on the analytical question being asked—be it quantification, structural confirmation, or bulk material identification.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
GC-MS Separation by volatility/polarity, detection by massGold Standard. High sensitivity, excellent for mixture separation, provides definitive structural data via fragmentation.Requires analyte to be volatile and thermally stable.
HPLC-UV Separation by polarity (liquid phase), detection by UV absorbanceGood for non-volatile or thermally labile compounds. The α,β-unsaturated ketone moiety provides a strong chromophore for UV detection.Lower resolution than capillary GC; provides no structural information beyond a retention time and UV spectrum. Co-elution is a significant risk.
NMR Spectroscopy Nuclear spin in a magnetic fieldUnambiguous structure elucidation. The absolute standard for confirming the chemical structure of a pure substance.Very low sensitivity, not suitable for trace analysis or quantification in complex mixtures. Requires a relatively pure and concentrated sample.
FTIR Spectroscopy Infrared light absorption by molecular bondsFast and non-destructive. Can quickly confirm the presence of key functional groups (C=O stretch at ~1680 cm⁻¹, C=C stretch at ~1620 cm⁻¹).Provides information on functional groups only, not the overall molecular structure. Not suitable for mixture analysis or quantification.

Conclusion

The analysis of 2-Iodo-4,4-dimethylcyclohex-2-enone is most effectively accomplished using Gas Chromatography-Mass Spectrometry. This guide provides a comprehensive framework for method development, grounded in the fundamental principles of chromatography and mass spectrometry. The predicted retention behavior suggests that a standard non-polar column, such as a DB-5ms, with a conventional temperature program will yield excellent results. The mass spectrum is expected to be dominated by a characteristic cleavage of the carbon-iodine bond, resulting in a prominent fragment ion at m/z 123. By following the detailed protocol and understanding the predicted fragmentation, researchers and analysts can confidently identify and characterize this compound, ensuring the integrity and quality of their work.

References

  • Hashimoto, S., Fushimi, A., & Tanabe, K. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(24), 19992–20001. Available at: [Link]

  • Hoh, E., & Mastovska, K. (2008). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]

  • Fujii, T. (1977). A Method for the Analysis of Halogenated Organic Compounds in Tap Water by Means of Mass Fragmentography of GC-MS. Bunseki Kagaku. Available at: [Link]

  • Mowry, D. R., & Ogren, P. J. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 522–525. Available at: [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (1997). The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry. Thieme.
  • Buldini, P. L., Cavalli, S., & Sharma, J. L. (2001). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analytica Chimica Acta, 427(1), 137–143. Available at: [Link]

  • Schleuder, M., Am Ali, F., & Otto, H. H. (2003). [Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones]. Pharmazie, 58(5), 308-311. Available at: [Link]

  • Tsolcha, O. N., et al. (2022). Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry, 37(5), e9456. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9992273, 2-Iodo-4,4-dimethylcyclohex-2-enone. Available at: [Link].

  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21, 13667–13686. Available at: [Link]

  • Clark, J. (2015). Mass Spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • LookChem. 2-IODO-4,4-DIMETHYL-CYCLOHEX-2-ENONE (157952-85-7). Available at: [Link]

  • ResearchGate. (1970). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Available at: [Link]

  • Grinberg, P., et al. (2009). Gas Chromatography-Mass Spectrometric Identification of Iodine Species Arising From Photo-Chemical Vapor Generation. Spectrochimica Acta Part B: Atomic Spectroscopy, 64(8), 714-716. Available at: [Link]

  • Romanello, D. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Technology Networks. Available at: [Link]

  • Shimadzu Corporation. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Available at: [Link]

  • SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Chemiz. (2025). Mass spectrometry of Alkenes. YouTube. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Iodo-4,4-dimethylcyclohex-2-enone

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of reactive chemical intermediates demand...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of reactive chemical intermediates demand a rigorous, knowledge-based approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Iodo-4,4-dimethylcyclohex-2-enone, grounding procedural instructions in the fundamental principles of chemical safety and regulatory compliance.

Foundational Hazard Assessment: Understanding the 'Why'

2-Iodo-4,4-dimethylcyclohex-2-enone is a halogenated organic compound belonging to the class of α-halo ketones. The intrinsic reactivity of this functional group is the primary driver of its hazard profile and dictates the stringent disposal protocols required.

  • Reactivity as an Alkylating Agent: The carbon atom bearing the iodine is electrophilic, making α-halo ketones potent alkylating agents.[1] This reactivity means the compound can readily react with nucleophiles, including biological macromolecules, which underscores its potential toxicity.

  • Halogenated Waste Stream: As an iodinated organic molecule, it must be segregated into a dedicated halogenated waste stream.[2][3] Halogenated wastes require specific high-temperature incineration with subsequent scrubbing of the off-gases to neutralize acidic products like hydrogen iodide. This process is fundamentally different and more costly than the fuel blending used for non-halogenated solvents.[4] Mixing these waste streams can disrupt the disposal process and represents a significant compliance violation.

  • General Hazards: Like many organic substances, it should be considered potentially toxic and an irritant.[2] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent exposure.

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling 2-Iodo-4,4-dimethylcyclohex-2-enone and its waste.

  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile gloves are a standard requirement. For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat.

  • Foot Protection: Fully enclosed, chemical-resistant shoes.

All handling of the compound, including the preparation of waste containers, must be performed inside a certified chemical fume hood to prevent the inhalation of any volatile components.[2]

Step-by-Step Disposal Protocol

Adherence to this protocol is critical for ensuring safety and regulatory compliance. The guiding principle is meticulous segregation and clear communication through labeling.

Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[5] The container must be in good condition, free from cracks or residue from previous use.

Proper labeling is a cornerstone of a self-validating and safe waste management system. Before the first drop of waste is added, the container must be clearly labeled.[5]

  • Use an official hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • Clearly write the words "HAZARDOUS WASTE ".[4]

  • List all chemical constituents by their full names—no abbreviations or formulas.[5] For this specific waste, write "Waste 2-Iodo-4,4-dimethylcyclohex-2-enone ". If it is in a solvent, list the solvent as well (e.g., "Dichloromethane," "Tetrahydrofuran").

  • Maintain a running list of the approximate percentages or volumes of each component added.

Carefully transfer the waste 2-Iodo-4,4-dimethylcyclohex-2-enone into the designated and pre-labeled halogenated waste container.

  • Do NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[3][4]

  • Do NOT mix with aqueous waste, strong acids, or strong bases.[3][4] Reaction with bases, in particular, can initiate a Favorskii rearrangement, an exothermic and potentially vigorous reaction.[1]

  • Keep the waste container closed at all times except when actively adding waste.[4][5] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks. Once the container is full or you are finished with the project, contact your institution's EHS department for pickup and final disposal through a certified hazardous waste vendor.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (If Necessary): For large spills, evacuate the area and call your institution's emergency number.[5]

  • Containment (For Small Spills): If the spill is small and you are trained to handle it, ensure proper ventilation by working in a fume hood.[5]

  • Absorb: Use a chemical absorbent pad or a non-reactive absorbent material (e.g., vermiculite or sand) to absorb the spill.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as halogenated solid waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

Crucial Precaution: Do not use combustible materials like paper towels to absorb spills of flammable liquids.

Data Summary Table
ParameterValueSource(s)
Chemical Name 2-Iodo-4,4-dimethylcyclohex-2-enone[6][7]
Molecular Formula C₈H₁₁IO[6][7]
Molecular Weight 250.08 g/mol [6]
Waste Classification Halogenated Organic Waste[2][3][8]
Incompatible Waste Streams Non-halogenated organics, aqueous waste, acids, bases, oxidizers[3][4][5]
Primary Disposal Method Incineration by a licensed hazardous waste facility[3]
Required PPE Safety goggles, nitrile gloves, lab coat, closed-toe shoes[2]
Handling Location Certified Chemical Fume Hood[2]
Disposal Workflow for 2-Iodo-4,4-dimethylcyclohex-2-enone

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Waste Generation (2-Iodo-4,4-dimethylcyclohex-2-enone) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Select & Pre-Label 'Halogenated Waste' Container C->D E Carefully Transfer Waste into Container D->E F Is the waste mixed with non-halogenated solvents? E->F G STOP! Consult EHS. Improper Segregation. F->G Yes H Securely Cap Container After Each Addition F->H No I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup and Final Disposal via Certified Vendor I->J

Caption: Logical workflow for the disposal of 2-Iodo-4,4-dimethylcyclohex-2-enone waste.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • 2-Iodo-4,4-dimethylcyclohex-2-enone | C8H11IO | CID 9992273 - PubChem. [Link]

  • 2-IODO-4,4-DIMETHYL-CYCLOHEX-2-ENONE|157952-85-7 - LookChem. [Link]

  • 2-IODO-4,4-DIMETHYL-CYCLOHEX-2-ENONE — Chemical Substance Information - Chemical Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Hazardous Waste Segregation - University of California, Santa Cruz. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) - University of Alabama at Birmingham. [Link]

  • Production, Import/Export, Use, and Disposal - Agency for Toxic Substances and Disease Registry. [Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • 2-Iodo-4,4-dimethylhexane | C8H17I | CID 87229494 - PubChem. [Link]

  • “PAG Manual: Protective Action Guides and Planning Guidance for Radiological Incidents” 2016 - EPA. [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. [Link]

  • α-Halo ketone - Wikipedia. [Link]

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Handling

Personal protective equipment for handling 2-Iodo-4,4-dimethylcyclohex-2-enone

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in physical chemistry and molecular biology. When handling highly reactive intermediates l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in physical chemistry and molecular biology. When handling highly reactive intermediates like 2-Iodo-4,4-dimethylcyclohex-2-enone , standard safety protocols are insufficient unless you understand why the molecule is dangerous.

This guide provides a comprehensive, mechanistically grounded operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific α -iodo enone.

Mechanistic Hazard Profile: The "Why" Behind the Danger

2-Iodo-4,4-dimethylcyclohex-2-enone is not just a synthetic building block; it is a potent electrophile. The presence of the electron-withdrawing iodine atom adjacent to the carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This makes the β -carbon highly susceptible to nucleophilic attack via a 1,4-conjugate addition (Michael addition).

In a biological context, this reactivity is hazardous. Research utilizing similar Michael acceptors demonstrates their aggressive tendency to target and covalently modify the Keap1/Nrf2/ARE signaling pathway by irreversibly binding to nucleophilic cysteine residues on cellular proteins[1].

Furthermore, with a calculated LogP of 2.69[2], this compound is highly lipophilic. If splashed on unprotected skin, it rapidly permeates the lipid-rich stratum corneum. Once inside the tissue, it acts as an alkylating agent, causing rapid protein dysfunction, severe chemical burns, and long-term immunological sensitization.

HazardMechanism Electrophile 2-Iodo-4,4-dimethylcyclohex-2-enone (Potent Michael Acceptor) Reaction Covalent Alkylation (Irreversible Binding) Electrophile->Reaction Electrophilic Attack Nucleophile Cellular Proteins (e.g., Keap1 Cysteine Thiols) Nucleophile->Reaction Nucleophilic Donation Outcome Protein Dysfunction (Sensitization & Toxicity) Reaction->Outcome Triggers

Mechanism of biological toxicity via covalent alkylation of cellular thiols.

Quantitative Chemical Properties & Storage Directives

To design a self-validating safety system, we must first look at the quantitative data dictating the molecule's stability. The compound is prone to thermal and photolytic degradation, which can liberate toxic elemental iodine ( I2​ ) over time.

PropertyValueOperational Safety Implication
CAS Number 157952-85-7Essential for accurate safety tracking and waste logging.
Molecular Weight 250.08 g/mol [3]Required for calculating stoichiometric equivalents during chemical quenching.
LogP (Lipophilicity) 2.69[2]High skin permeability; dictates the absolute necessity of permeation-resistant double-gloving.
Storage Conditions -20°C, Dark, Inert Atm.[3]Prevents thermal/light degradation and the dangerous buildup of pressurized I2​ gas in the vial.

Targeted Personal Protective Equipment (PPE) Matrix

Because 2-Iodo-4,4-dimethylcyclohex-2-enone is a lipophilic alkylating agent, standard thin-mil laboratory gloves offer only a false sense of security. Halogenated organics can permeate standard nitrile in minutes.

Protection ZoneRequired EquipmentScientific Rationale
Hand Protection Double Gloving: Inner layer (4-mil Nitrile) + Outer layer (8-mil heavy-duty Nitrile or Butyl Rubber).The outer layer absorbs the initial chemical insult and provides a barrier against lipophilic permeation, while the inner layer serves as a final failsafe.
Eye & Face Chemical splash goggles (ANSI Z87.1+) AND a full polycarbonate face shield.The compound's high reactivity means even micro-splashes to the mucous membranes of the eyes will result in immediate, irreversible protein alkylation.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents capillary wicking of spilled solutions up the sleeves and onto the forearms.
Respiratory Class II Type A2 Biological Safety Cabinet or Certified Chemical Fume Hood (Face velocity >100 fpm).Prevents inhalation of aerosolized particulates or sublimated iodine vapors during weighing and transfer.

Step-by-Step Operational Workflow

The following methodology ensures that the compound remains isolated from the operator and the environment throughout its lifecycle.

OperationalWorkflow S1 1. Storage & Retrieval (-20°C, Inert Atmosphere) S2 2. Transport (Secondary Shatterproof Container) S1->S2 S3 3. Preparation (Certified Fume Hood, >100 fpm) S2->S3 S4 4. Handling & Reaction (Double Nitrile Gloves, Face Shield) S3->S4 S5 5. Chemical Quenching (10% Sodium Thiosulfate) S4->S5 S6 6. Safe Disposal (Halogenated Organic Waste) S5->S6

End-to-end operational and safety workflow for handling reactive alpha-iodo enones.

Standard Operating Procedure (SOP)
  • Retrieval: Remove the sealed vial from the -20°C freezer[3]. Crucial Step: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces atmospheric moisture, which accelerates the hydrolysis of the α -iodo enone.

  • Transport: Place the vial in a secondary shatterproof container (e.g., a plastic beaker) before transporting it to the fume hood.

  • Preparation: Ensure the fume hood sash is pulled down to the lowest workable height. Purge your reaction vessel with Argon or Nitrogen.

  • Weighing: Weigh the compound directly inside the fume hood using an analytical balance enclosed in a draft shield. Clean any micro-spills immediately using a solvent-wetted wipe (acetone or ethanol), followed by the quenching protocol below.

Self-Validating Decontamination & Disposal Plan

Never dispose of unreacted 2-Iodo-4,4-dimethylcyclohex-2-enone directly into a general organic waste carboy. It will react with other waste components and pose an invisible hazard to disposal technicians. Instead, we use a Dual-Action Chemical Quench .

This protocol utilizes Sodium Thiosulfate ( Na2​S2​O3​ ). Thiosulfate is a soft, highly polarizable nucleophile that simultaneously performs a 1,4-conjugate addition on the enone and reduces any liberated elemental iodine ( I2​ ) back to inert iodide ( I− ).

Step-by-Step Quenching Methodology:

  • Prepare the Quench: In the fume hood, prepare a 10% w/v aqueous solution of Sodium Thiosulfate.

  • Transfer: Slowly transfer the unreacted enone residue, contaminated glassware, or reaction washings into a wide-mouth Erlenmeyer flask containing a magnetic stir bar.

  • Neutralization: Dropwise, add the 10% Na2​S2​O3​ solution to the organic residue under vigorous stirring (400-600 RPM).

  • Visual Validation: Monitor the color of the solution. This step is self-validating: any yellow/brown tint (indicating free iodine or active electrophilic complexes) will rapidly fade to completely colorless as the threat is neutralized.

  • Incubation: Allow the mixture to stir at room temperature for a minimum of 30 minutes to ensure complete thermodynamic conversion of the Michael acceptor.

  • Disposal: Transfer the now-benign, biphasic mixture to a clearly labeled secondary container designated strictly for "Halogenated Aqueous/Organic Waste."

References[2] LookChem. 2-IODO-4,4-DIMETHYL-CYCLOHEX-2-ENONE|157952-85-7. Retrieved from:https://www.lookchem.com/2-IODO-4-4-DIMETHYL-CYCLOHEX-2-ENONE/[3] BLD Pharm. 157952-85-7 | 2-Iodo-4,4-dimethylcyclohex-2-enone. Retrieved from:https://www.bldpharm.com/products/157952-85-7.html[1] ResearchGate. Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway. Retrieved from:https://www.researchgate.net/publication/308713295_Bis-Michael_Acceptors_as_Novel_Probes_to_Study_the_Keap1Nrf2ARE_Pathway

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-4,4-dimethylcyclohex-2-enone
Reactant of Route 2
2-Iodo-4,4-dimethylcyclohex-2-enone
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